molecular formula C19H22FN3O3 B6079924 N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide

N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide

Cat. No. B6079924
M. Wt: 359.4 g/mol
InChI Key: PRPTXAMZVQFSDO-UHFFFAOYSA-N
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Description

N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide, commonly known as Fimasartan, is a non-peptide angiotensin II receptor antagonist. It is used for the treatment of hypertension and is currently approved for use in South Korea.

Mechanism of Action

Fimasartan works by blocking the binding of angiotensin II to its receptor, thereby preventing the vasoconstrictive effects of angiotensin II. This leads to vasodilation and a decrease in blood pressure.
Biochemical and Physiological Effects
Fimasartan has been shown to have a number of biochemical and physiological effects. It has been shown to improve endothelial function, reduce oxidative stress, and decrease inflammation. Additionally, Fimasartan has been shown to have a protective effect on the kidneys, reducing the risk of renal damage in patients with hypertension.

Advantages and Limitations for Lab Experiments

One advantage of using Fimasartan in lab experiments is its specificity for the angiotensin II receptor. This allows for more precise targeting of the renin-angiotensin-aldosterone system. However, one limitation of using Fimasartan is its limited availability, as it is currently only approved for use in South Korea.

Future Directions

There are several potential future directions for research on Fimasartan. One area of interest is its potential use in the treatment of diabetic nephropathy. Another area of interest is its potential use in combination with other antihypertensive drugs for the treatment of resistant hypertension. Additionally, further research is needed to determine the long-term safety and efficacy of Fimasartan.

Synthesis Methods

Fimasartan is synthesized through a multi-step process that involves the reaction of 2-fluorophenol with 3-pyridinemethanol to form 2-(2-fluorophenoxy)-3-pyridinemethanol. This intermediate is then reacted with 2-bromoacetyl-1,2-oxazinane to form Fimasartan.

Scientific Research Applications

Fimasartan has been extensively studied for its potential therapeutic effects in hypertension. Several clinical trials have been conducted to evaluate its safety and efficacy in treating hypertension. Fimasartan has been shown to be effective in reducing blood pressure in patients with mild to moderate hypertension.

properties

IUPAC Name

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-3-(oxazinan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c20-16-7-1-2-8-17(16)26-19-15(6-5-10-21-19)14-22-18(24)9-12-23-11-3-4-13-25-23/h1-2,5-8,10H,3-4,9,11-14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPTXAMZVQFSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CCC(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide

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